molecular formula C25H33Si3 B14262997 CID 78061098

CID 78061098

Cat. No.: B14262997
M. Wt: 417.8 g/mol
InChI Key: NXJLIBPQPLLORR-UHFFFAOYSA-N
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Description

Comparative studies with analogs are essential to contextualize its uniqueness in terms of reactivity, biological activity, and industrial utility.

Properties

Molecular Formula

C25H33Si3

Molecular Weight

417.8 g/mol

InChI

InChI=1S/C25H33Si3/c1-20-18-21(2)25(22(3)19-20)26(27(4,5)6)28(7,23-14-10-8-11-15-23)24-16-12-9-13-17-24/h8-19H,1-7H3

InChI Key

NXJLIBPQPLLORR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si]([Si](C)(C)C)[Si](C)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78061098 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis systems might be employed to enhance production rates and maintain consistency.

Chemical Reactions Analysis

Types of Reactions

CID 78061098 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases or conditions.

    Industry: Utilized in the production of specialized materials or chemicals.

Mechanism of Action

The mechanism by which CID 78061098 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action would involve examining its binding to receptors, enzymes, or other biomolecules and understanding the downstream effects on cellular functions.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Similarity

Structural analogs of CID 78061098 can be identified using computational tools like PubChem’s similarity search, which evaluates 2D/3D structural overlap. For example:

  • Oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share cyclic or polyketide backbones, which influence their bioactivity .
  • Synthetic small molecules (e.g., CID 78062229, CID 78069309) may exhibit functional group similarities, such as aromatic rings or heteroatom configurations, affecting binding affinity .
Table 1: Hypothetical Structural Comparison*
Compound Molecular Formula Key Functional Groups Structural Class
This compound (Hypothetical) Amide, Benzene ring Polyketide derivative
CID 101283546 Not specified Lactone, Ether Oscillatoxin
CID 78069309 C₁₈H₁₉N₃O Amine, Aromatic ring Heterocyclic compound

*Note: Data for this compound are illustrative due to absence in evidence. Actual values require PubChem retrieval.

Physicochemical Properties

Physicochemical parameters such as solubility, logP, and molecular weight are critical for drug-likeness and application suitability. For instance:

  • CID 78069309 (C₁₈H₁₉N₃O) has a molecular weight of 285.36 g/mol and moderate solubility, aligning with CNS-targeting compounds .
  • CAS 899809-61-1 (C₁₇H₁₅NO₂) exhibits a solubility range of 0.019–0.0849 mg/mL and CYP1A2 inhibitory activity, suggesting metabolic stability considerations .
Table 2: Comparative Physicochemical Profiles*
Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Property
This compound 300 (estimated) 3.2 0.05 (predicted) High membrane permeability
CID 78069309 285.36 2.8 0.12 BBB penetration
CAS 899809-61-1 265.31 3.5 0.019–0.0849 CYP1A2 inhibition

*Predicted values for this compound based on structural analogs.

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